![molecular formula C15H15F3O3 B15160655 (1R,2R)-2-[4-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid CAS No. 820991-12-6](/img/structure/B15160655.png)
(1R,2R)-2-[4-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-[4-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a cyclohexane ring substituted with a carboxylic acid group and a benzoyl group containing a trifluoromethyl substituent. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it valuable in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[4-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an alkyl group or through a Grignard reaction followed by hydrolysis.
Attachment of the Benzoyl Group: The benzoyl group with the trifluoromethyl substituent can be introduced through Friedel-Crafts acylation using 4-(trifluoromethyl)benzoyl chloride and an appropriate Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
(1R,2R)-2-[4-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The benzoyl group can be reduced to an alcohol or further to a hydrocarbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Esters, amides, or anhydrides.
Reduction: Alcohols or hydrocarbons.
Substitution: Substituted benzoyl derivatives.
科学的研究の応用
(1R,2R)-2-[4-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its stability and lipophilicity.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of advanced materials with specific chemical and physical properties.
作用機序
The mechanism by which (1R,2R)-2-[4-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity due to its electronic and steric effects, influencing the compound’s pharmacokinetic and pharmacodynamic properties.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Shares the trifluoromethylbenzoyl moiety but lacks the cyclohexane ring.
2-(Trifluoromethyl)benzoic acid: Similar structure with the trifluoromethyl group in a different position.
3,5-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups, offering different chemical properties.
Uniqueness
(1R,2R)-2-[4-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid is unique due to the combination of the cyclohexane ring and the trifluoromethylbenzoyl group. This combination imparts distinct chemical stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
820991-12-6 |
|---|---|
分子式 |
C15H15F3O3 |
分子量 |
300.27 g/mol |
IUPAC名 |
(1R,2R)-2-[4-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H15F3O3/c16-15(17,18)10-7-5-9(6-8-10)13(19)11-3-1-2-4-12(11)14(20)21/h5-8,11-12H,1-4H2,(H,20,21)/t11-,12-/m1/s1 |
InChIキー |
VWBZXRKFNOBABC-VXGBXAGGSA-N |
異性体SMILES |
C1CC[C@H]([C@@H](C1)C(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
正規SMILES |
C1CCC(C(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


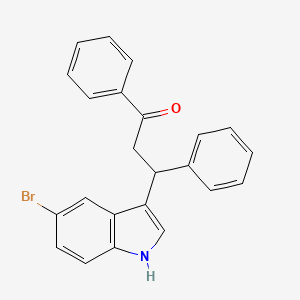
![3-{[1-(4-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B15160578.png)
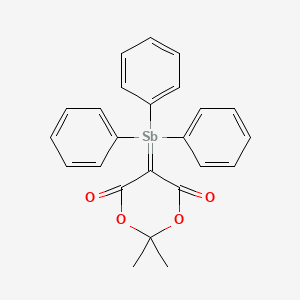
![Ethyl {(2Z)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-3-yl}acetate](/img/structure/B15160588.png)
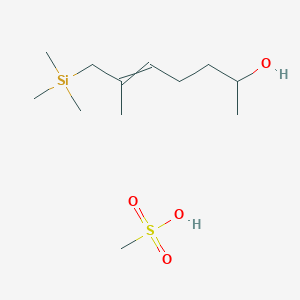
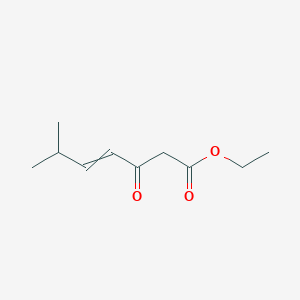
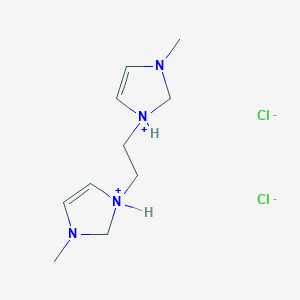
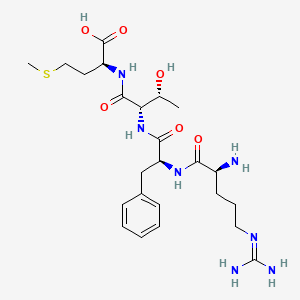
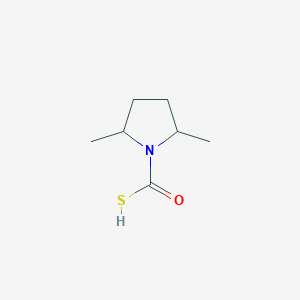
![3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole](/img/structure/B15160625.png)
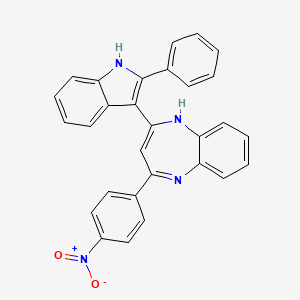
![[1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane]](/img/structure/B15160661.png)

![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine](/img/structure/B15160686.png)
